molecular formula C16H17FN4O3 B2601298 N-[3-(3-FLUOROPHENYL)-2-(2-OXOIMIDAZOLIDIN-1-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE CAS No. 1421477-39-5

N-[3-(3-FLUOROPHENYL)-2-(2-OXOIMIDAZOLIDIN-1-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE

Cat. No.: B2601298
CAS No.: 1421477-39-5
M. Wt: 332.335
InChI Key: UKLQNPSQOZEFHH-UHFFFAOYSA-N
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Description

N-[3-(3-FLUOROPHENYL)-2-(2-OXOIMIDAZOLIDIN-1-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a complex structure that includes a fluorophenyl group, an oxoimidazolidinyl group, and an oxazole carboxamide group, making it a subject of interest for various chemical and biological studies.

Scientific Research Applications

N-[3-(3-FLUOROPHENYL)-2-(2-OXOIMIDAZOLIDIN-1-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-FLUOROPHENYL)-2-(2-OXOIMIDAZOLIDIN-1-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 3-fluorophenyl intermediate through halogenation reactions.

    Imidazolidinone Formation: The next step involves the formation of the oxoimidazolidinone ring through cyclization reactions.

    Oxazole Ring Formation: The oxazole ring is then synthesized through condensation reactions involving appropriate precursors.

    Final Coupling: The final step involves coupling the fluorophenyl, oxoimidazolidinone, and oxazole intermediates under specific reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound typically involves optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-FLUOROPHENYL)-2-(2-OXOIMIDAZOLIDIN-1-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring.

    Reduction: Reduction reactions can occur at the oxoimidazolidinone group.

    Substitution: The fluorophenyl group can participate in substitution reactions, especially nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce imidazolidinone derivatives.

Mechanism of Action

The mechanism of action of N-[3-(3-FLUOROPHENYL)-2-(2-OXOIMIDAZOLIDIN-1-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(3-FLUOROPHENYL)-2-(2-OXOIMIDAZOLIDIN-1-YL)PROPYL)ISONICOTINAMIDE: Similar structure but with an isonicotinamide group instead of an oxazole ring.

    N-(3-(3-FLUOROPHENYL)-2-(2-OXOIMIDAZOLIDIN-1-YL)PROPYL)BENZAMIDE: Contains a benzamide group instead of an oxazole ring.

Uniqueness

N-[3-(3-FLUOROPHENYL)-2-(2-OXOIMIDAZOLIDIN-1-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O3/c17-12-3-1-2-11(8-12)9-13(21-7-6-18-16(21)23)10-19-15(22)14-4-5-20-24-14/h1-5,8,13H,6-7,9-10H2,(H,18,23)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLQNPSQOZEFHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(CC2=CC(=CC=C2)F)CNC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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